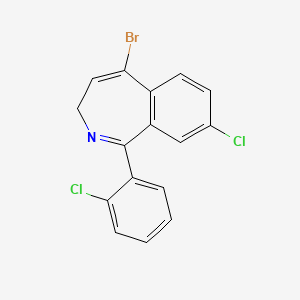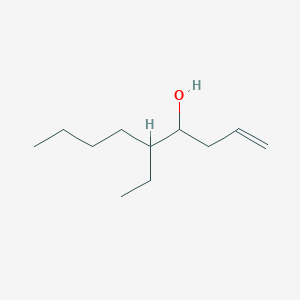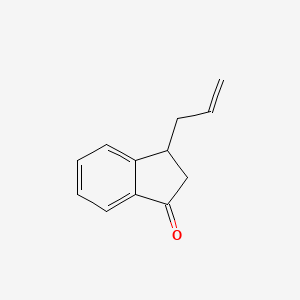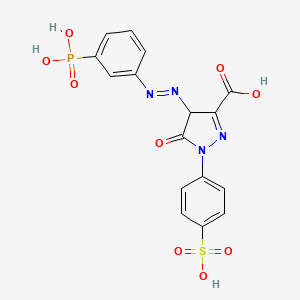
4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both azo and pyrazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Azo Group: The azo group is usually formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of Phosphono and Sulpho Groups: These groups are introduced through specific substitution reactions on the aromatic rings.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazole moieties.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, sulfonating agents, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the azo and pyrazole groups.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: Acts as a catalyst or intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid derivatives: Compounds with similar structures but different substituents.
Other Azo Compounds: Compounds containing the azo group, such as azobenzene.
Other Pyrazole Compounds: Compounds containing the pyrazole ring, such as pyrazole itself.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.
Propriétés
Numéro CAS |
77394-55-9 |
|---|---|
Formule moléculaire |
C16H13N4O9PS |
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
5-oxo-4-[(3-phosphonophenyl)diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N4O9PS/c21-15-13(18-17-9-2-1-3-11(8-9)30(24,25)26)14(16(22)23)19-20(15)10-4-6-12(7-5-10)31(27,28)29/h1-8,13H,(H,22,23)(H2,24,25,26)(H,27,28,29) |
Clé InChI |
UFOWHPDKJWPTMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


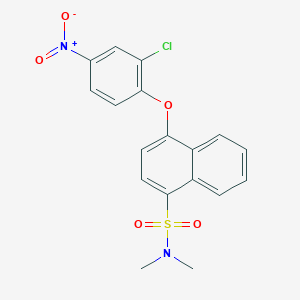
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
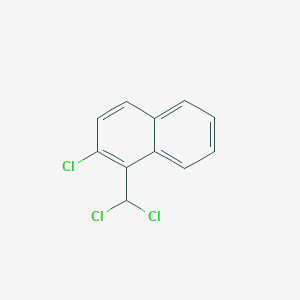
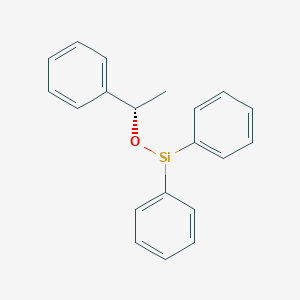

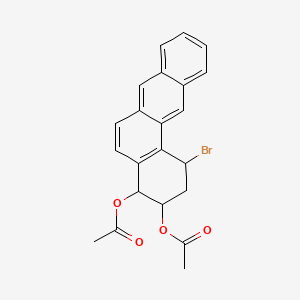
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
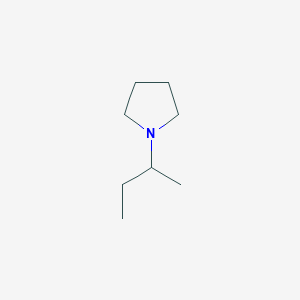
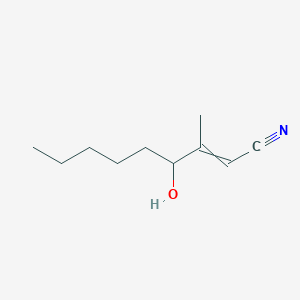
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
